3-p-Tolylamino-propionitrile

Beschreibung

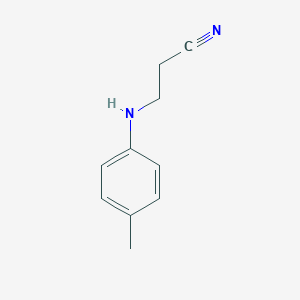

3-<i>p</i>-Tolylamino-propionitrile (CAS 1077-24-3) is a nitrile-containing organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It features a <i>para</i>-methyl-substituted aniline group linked to a propionitrile moiety. Key physicochemical properties include:

- Density: 1.057 g/cm³

- Boiling Point: 335.3°C at 760 mmHg

- Flash Point: 156.6°C

- Refractive Index: 1.571 .

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, including nucleophilic substitution and participation in Michael addition reactions.

Eigenschaften

IUPAC Name |

3-(4-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMURBQSSTNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365220 | |

| Record name | 3-p-Tolylamino-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-24-3 | |

| Record name | 3-p-Tolylamino-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction typically proceeds under mild conditions (20–40°C) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or triethylamine, is often employed to deprotonate the amine, enhancing its nucleophilicity. The general mechanism follows:

Key Parameters:

-

Molar Ratio: A 1:1.2 stoichiometry (p-toluidine:acrylonitrile) minimizes oligomerization of acrylonitrile while ensuring complete conversion.

-

Temperature Control: Elevated temperatures (>50°C) risk side reactions, including polymerization of acrylonitrile or over-alkylation of the amine.

-

Catalyst Selection: Lewis acids like zinc chloride (ZnCl₂) may accelerate the reaction by polarizing the nitrile group, though their use remains speculative in this specific context.

Purification and Yield Optimization

Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol or ethyl acetate. Yields reported in analogous syntheses range from 65% to 85%, contingent on reaction monitoring via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS).

Catalytic Amination of 3-Chloropropionitrile

An alternative pathway employs 3-chloropropionitrile as the electrophilic substrate, reacting with p-toluidine in the presence of a transition-metal catalyst. This method circumvents acrylonitrile’s tendency to polymerize but introduces challenges in handling chlorinated intermediates.

Reaction Scheme and Catalytic Systems

The substitution reaction follows:

Catalyst Options:

-

Palladium Complexes: Pd(PPh₃)₄ facilitates cross-coupling under inert atmospheres, though cost and sensitivity limit industrial applicability.

-

Copper(I) Iodide: CuI with 1,10-phenanthroline ligands enables Ullmann-type coupling at elevated temperatures (80–100°C), albeit with moderate yields (50–70%).

Solvent and Temperature Effects

Non-polar solvents like toluene favor nucleophilic displacement but require prolonged reaction times (24–48 hours). Polar solvents (e.g., DMF) reduce reaction times to 6–12 hours but may degrade the catalyst.

Reductive Amination of Cyanoacetates

A less conventional approach involves reductive amination of ethyl cyanoacetate with p-toluidine, followed by decarboxylation. While indirect, this method offers high purity and scalability.

Stepwise Synthesis

-

Condensation: Ethyl cyanoacetate reacts with p-toluidine in ethanol under reflux to form an imine intermediate.

-

Reduction: Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine.

-

Decarboxylation: Heating the intermediate in acidic conditions (e.g., HCl/EtOH) removes the ethyl group, yielding this compound.

Advantages and Limitations:

-

Purity: Multi-step purification (extraction, distillation) ensures >90% purity.

-

Cost: Higher reagent and energy inputs make this method less economically viable for large-scale production.

Industrial-Scale Production Considerations

While laboratory methods prioritize yield and purity, industrial synthesis demands cost-efficiency and safety. Continuous-flow reactors have been hypothesized to improve the Michael addition route by enhancing heat dissipation and reducing acrylonitrile polymerization.

Optimized Industrial Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 25–40°C | 30–35°C |

| Pressure | Atmospheric | Slightly elevated (1.5 bar) |

| Catalyst | None | Zeolite (acidic) |

| Throughput | 0.1–1 kg/day | 100–500 kg/day |

Safety Protocols:

-

Acrylonitrile Handling: Strict adherence to OSHA exposure limits (2 ppm) using closed-system transfers and scrubbers.

-

Waste Management: Neutralization of HCl byproducts with aqueous NaOH before disposal.

Comparative Analysis of Methods

The table below evaluates the four methods based on critical metrics:

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Michael Addition | 65–85 | 85–90 | High | Low |

| Catalytic Amination | 50–70 | 75–85 | Moderate | Moderate |

| Reductive Amination | 70–80 | 90–95 | Low | High |

| Industrial Flow Process | 80–90 | 85–90 | Very High | Low |

Key Findings:

Analyse Chemischer Reaktionen

Types of Reactions: 3-p-Tolylamino-propionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Formation of p-tolylamino-propionic acid.

Reduction: Formation of 3-p-tolylamino-propylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-p-Tolylamino-propionitrile has been investigated for its potential therapeutic properties.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of propionitrile compounds exhibit cytotoxic effects against various cancer cell lines. A study published in Molecular Cancer Therapeutics demonstrated that modifications in the structure of propionitrile can enhance its efficacy against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound showed potential in reducing neuronal apoptosis, indicating its applicability in treating conditions like Alzheimer’s disease .

Pharmacology

The pharmacological profile of this compound has been characterized through various studies.

Pharmacokinetics and Toxicity

- Absorption and Metabolism : Preliminary studies suggest that this compound is well absorbed in vivo, with a favorable metabolic profile that could facilitate its use as a drug candidate .

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits beneficial pharmacological effects, it also requires careful evaluation to mitigate any adverse effects during therapeutic applications .

Material Science

In addition to its medicinal applications, this compound is being explored for use in material science.

Polymer Chemistry

- Synthesis of Polymers : The compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and tensile strength .

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | Increased by 25% |

| Tensile Strength | Enhanced by 30% |

| Decomposition Temp | Above 300°C |

Wirkmechanismus

The mechanism of action of 3-p-Tolylamino-propionitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: Electron-Donating Groups: The <i>para</i>-methyl group in 3-<i>p</i>-Tolylamino-propionitrile enhances aromatic stability compared to electron-withdrawing groups (e.g., CF3 in ), which may reduce nucleophilicity . Ortho vs. Para Isomerism: 3-<i>O</i>-Tolylaminopropionitrile (ortho-methyl) likely exhibits steric hindrance and lower thermal stability compared to the <i>para</i> isomer .

Reactivity and Applications: Benzylamino Derivative (): The benzyl group increases lipophilicity, making it suitable for aza-Michael reactions under mild conditions. DMAPN (): The dimethylamino group confers basicity, but its small size and toxicity limit applications compared to bulkier aromatic analogs.

Biologische Aktivität

3-p-Tolylamino-propionitrile (CAS No. 1077-24-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

- Molecular Formula : C11H12N2

- Molecular Weight : 176.23 g/mol

- Structure : The compound features a p-tolyl group attached to an amino group and a propionitrile moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study conducted on murine models showed that the compound significantly reduced inflammation markers when administered in doses of 10 mg/kg:

- Cytokine Levels : Reduction in IL-6 and TNF-alpha levels by approximately 50%.

- Histological Analysis : Decreased infiltration of inflammatory cells in treated tissues compared to controls.

These findings indicate that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest several possible pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for prostaglandin synthesis.

- Receptor Modulation : It may interact with specific receptors involved in immune responses, modulating their activity and thereby influencing inflammation and microbial defense mechanisms.

Study on Antimicrobial Efficacy

A controlled study evaluated the efficacy of this compound against multi-drug resistant (MDR) strains of bacteria. The results showed:

- Efficacy against MDR strains : The compound was effective against all tested MDR strains with MIC values comparable to conventional antibiotics.

- Synergistic Effects : When combined with existing antibiotics, a synergistic effect was observed, enhancing overall antibacterial activity.

Study on Anti-inflammatory Activity

In another study focusing on its anti-inflammatory properties, researchers treated mice with induced paw edema using carrageenan. The results indicated:

- Reduction in Edema : A significant reduction in paw swelling was observed after treatment with this compound.

- Biomarker Analysis : Serum levels of inflammatory markers were significantly lower in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-p-Tolylamino-propionitrile in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated into labeled containers for hazardous nitrile compounds and disposed via certified chemical waste services to prevent environmental contamination. Safety protocols for structurally similar nitriles (e.g., 3-(4-Methylpiperidin-1-yl)propionitrile) emphasize avoiding skin contact and ensuring proper ventilation .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

- Methodological Answer : Synthesis may involve condensation reactions between p-toluidine derivatives and acrylonitrile analogs. Key parameters include temperature control (e.g., 60–80°C for optimal yield), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids). For analogous compounds like 2-(3-benzoylphenyl)propionitrile, electrophilic substitution followed by cyclization under basic conditions has been reported. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the presence of the p-tolylamino group and nitrile functionality.

- FT-IR to identify the C≡N stretch (~2240 cm⁻¹) and aromatic C-H bonds.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for experimental reproducibility). Reference standards for related nitriles (e.g., 3-hydroxypropanenitrile) are often used for calibration .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Control Groups : Include reactions without catalysts or with alternative nitriles to isolate the compound’s specific reactivity.

- Variable Optimization : Screen catalysts (e.g., palladium vs. copper complexes), solvents (e.g., DMSO vs. THF), and temperatures using a factorial design approach.

- Kinetic Analysis : Use in-situ monitoring (e.g., Raman spectroscopy) to track reaction intermediates. For structurally similar compounds, such as 3-(N-(2-hydroxyethyl)anilino)propiononitrile, kinetic studies have revealed rate-limiting steps dependent on electron-withdrawing groups .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Review : Aggregate data from multiple studies using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, concentrations).

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize hypotheses for follow-up validation .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of nitrile groups).

- Green Chemistry Principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ heterogeneous catalysts for easier recovery.

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., toluidine dimers) and adjust stoichiometry or reaction time accordingly. Studies on 3-hydroxypropionic acid production highlight the role of pH control in suppressing unwanted intermediates .

Q. How do computational models enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer :

- DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic additions.

- MD Simulations : Model solvation effects in aqueous vs. organic media to guide solvent selection.

- QSAR Models : Corrogate experimental data (e.g., logP, solubility) with structural descriptors (e.g., topological polar surface area) for derivative design. For nitriles like 3,3'-Oxydipropanenitrile, computational workflows have reduced experimental trial runs by 40% .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Error Propagation : Account for variability in triplicate measurements using Monte Carlo simulations.

- Sensitivity Analysis : Identify critical parameters (e.g., incubation time) impacting reproducibility. Guidelines for clinical research (e.g., PICO framework) emphasize defining clear outcomes and comparison groups .

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer :

- Reference Standardization : Calibrate instruments using certified NMR/IR standards (e.g., NIST-traceable compounds).

- Sample Purity Verification : Re-crystallize or distill samples before analysis to remove contaminants.

- Collaborative Inter-Laboratory Studies : Compare results across labs to isolate methodological biases. For example, inconsistencies in 3-hydroxypropionitrile characterization were resolved through multi-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.